molecular formula C13H19N3O3 B2490300 (2S,3S)-2-(3-Methylimidazol-4-yl)-6-oxo-1-propylpiperidine-3-carboxylic acid CAS No. 1807939-33-8

(2S,3S)-2-(3-Methylimidazol-4-yl)-6-oxo-1-propylpiperidine-3-carboxylic acid

Cat. No.: B2490300
CAS No.: 1807939-33-8
M. Wt: 265.313
InChI Key: STCGJGDHAZLSQG-CABZTGNLSA-N
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Description

(2S,3S)-2-(3-Methylimidazol-4-yl)-6-oxo-1-propylpiperidine-3-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a carboxylic acid group, a propyl group, and a methylimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-(3-Methylimidazol-4-yl)-6-oxo-1-propylpiperidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of amido-nitriles to form substituted imidazoles, followed by further functionalization to introduce the piperidine ring and other substituents . The reaction conditions often involve the use of catalysts such as nickel or trimethylsilyltrifluoromethanesulfonate (TMSOTF) under mild conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free synthesis and microwave-assisted reactions can be employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-(3-Methylimidazol-4-yl)-6-oxo-1-propylpiperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

(2S,3S)-2-(3-Methylimidazol-4-yl)-6-oxo-1-propylpiperidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S,3S)-2-(3-Methylimidazol-4-yl)-6-oxo-1-propylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can coordinate with metal ions or form hydrogen bonds, influencing the compound’s biological activity. The piperidine ring may also play a role in modulating the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler compound with a similar imidazole ring structure.

    Piperidine: A basic structure that forms the core of the compound.

    Histidine: An amino acid with an imidazole side chain, similar to the methylimidazole moiety.

Uniqueness

(2S,3S)-2-(3-Methylimidazol-4-yl)-6-oxo-1-propylpiperidine-3-carboxylic acid is unique due to its combination of functional groups and stereochemistry, which confer specific chemical and biological properties not found in simpler analogs .

Properties

IUPAC Name

(2S,3S)-2-(3-methylimidazol-4-yl)-6-oxo-1-propylpiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-3-6-16-11(17)5-4-9(13(18)19)12(16)10-7-14-8-15(10)2/h7-9,12H,3-6H2,1-2H3,(H,18,19)/t9-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCGJGDHAZLSQG-CABZTGNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(C(CCC1=O)C(=O)O)C2=CN=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1[C@@H]([C@H](CCC1=O)C(=O)O)C2=CN=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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